2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanamine hydrochloride
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Overview
Description
2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a boron-containing dioxaborolane ring, a pyrazole ring, and an amine group, making it a versatile building block in organic synthesis and chemical biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanamine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated pyrazole in the presence of a palladium catalyst.
Amination: The ethan-1-amine group is introduced through nucleophilic substitution, where an appropriate amine reacts with a halogenated intermediate.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the dioxaborolane group.
Substitution: Nucleophilic substitution reactions can introduce various substituents on the pyrazole ring or the ethan-1-amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
Scientific Research Applications
2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanamine hydrochloride has a wide range of scientific research applications:
Biology: The compound is used in chemical biology for the development of probes and tags that can target specific biomolecules.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, often through the formation of covalent bonds with nucleophilic residues.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound shares the dioxaborolane group but differs in the presence of an aniline group instead of a pyrazole ring.
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)ethan-1-amine: This compound has a similar structure but features a benzyl group instead of a pyrazole ring.
Uniqueness
The uniqueness of 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanamine hydrochloride lies in its combination of a boron-containing dioxaborolane ring, a pyrazole ring, and an amine group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BN3O2.ClH/c1-10(2)11(3,4)17-12(16-10)9-7-14-15(8-9)6-5-13;/h7-8H,5-6,13H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIRRMANDWBTHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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